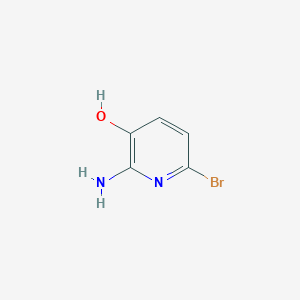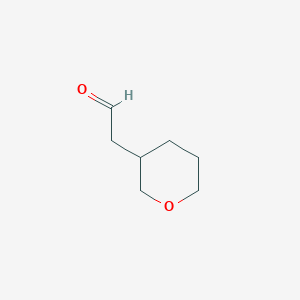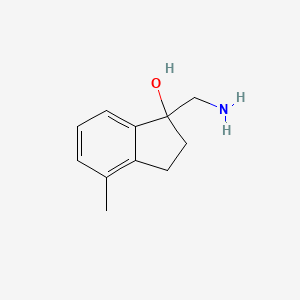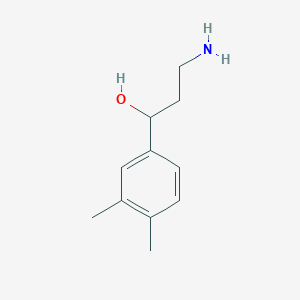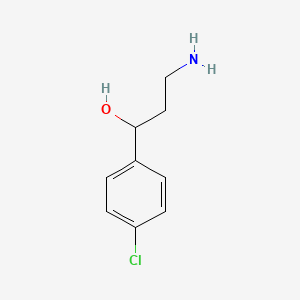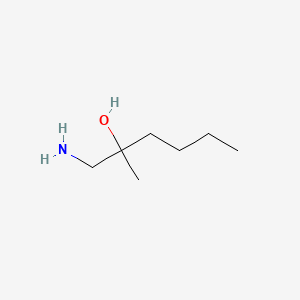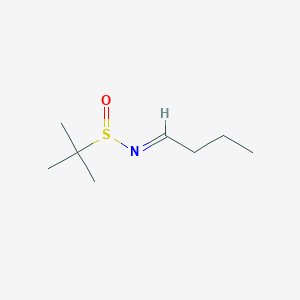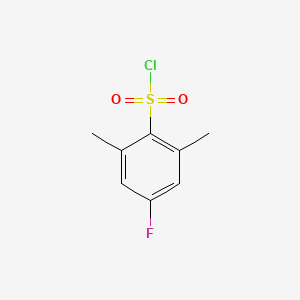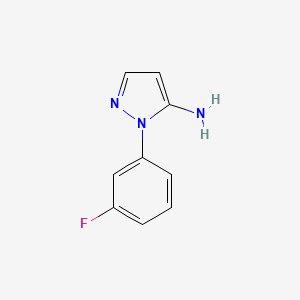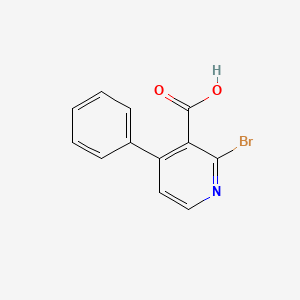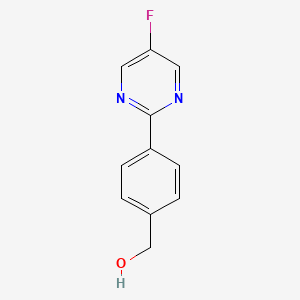
4-(4-Boc-哌嗪羰基甲基)-1-溴苯
描述
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is a chemical compound with the molecular formula C₁₄H₂₀BrN₂O₂ It is characterized by a bromobenzene ring substituted with a piperazine ring and a Boc-protected carbonyl group
科学研究应用
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene typically involves the following steps:
Bromination: Starting with benzene, bromination is performed to introduce the bromo group, resulting in bromobenzene.
Piperazine Coupling: The bromobenzene undergoes a reaction with piperazine to form the piperazinocarbonylmethyl intermediate.
Boc Protection: The piperazine intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) to protect the amine group, yielding the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Derivatives with reduced bromo groups.
Substitution Products: Various nucleophilic substitution products.
作用机制
The mechanism by which 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected piperazine group can be deprotected under acidic conditions, allowing it to interact with biological targets. The bromo group can also participate in electrophilic substitution reactions, leading to the formation of new compounds.
相似化合物的比较
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is unique due to its specific structural features. Similar compounds include:
4-(4-Methoxy-piperazinocarbonylmethyl)-1-bromobenzene: Similar structure but with a methoxy group instead of Boc.
4-(4-Acetoxy-piperazinocarbonylmethyl)-1-bromobenzene: Similar structure but with an acetoxy group instead of Boc.
4-(4-Phenyl-piperazinocarbonylmethyl)-1-bromobenzene: Similar structure but with a phenyl group instead of Boc.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
属性
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLGDBGOQBEGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


